S-Acetylmercaptosuccinic Anhydride: A Technical Guide
S-Acetylmercaptosuccinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S-Acetylmercaptosuccinic anhydride (SAMSA) is a versatile heterobifunctional crosslinking reagent used extensively in bioconjugation and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.
Core Concepts
S-Acetylmercaptosuccinic anhydride is an amine-reactive reagent containing a protected sulfhydryl group.[1] Its utility lies in its ability to introduce thiol (-SH) groups into biomolecules, such as proteins and peptides, through the reaction of its anhydride ring with primary amines, like the ε-amino group of lysine residues.[2] The thioacetyl group remains protected until deacetylation under mild conditions, revealing a reactive thiol group that can be used for subsequent conjugation, such as the formation of disulfide bonds or reaction with maleimides.
The reaction with an amine results in the opening of the anhydride ring, forming a stable amide linkage and a free carboxylate group.[1][3] This introduction of a negative charge can alter the protein's conformation and solubility.[1][2][3]
Chemical and Physical Properties
S-Acetylmercaptosuccinic anhydride is a white to off-white crystalline powder. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 6953-60-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₆O₄S | [1][2][3][5][6][7] |
| Molecular Weight | 174.17 g/mol | [1][3][4][6][7] |
| Melting Point | 83-86 °C | [1][3][6][7] |
| EC Number | 230-135-2 | [1][3][4][5] |
| Storage Temperature | 2-8°C | [1][3][6] |
Synthesis of S-Acetylmercaptosuccinic Anhydride
The synthesis of S-Acetylmercaptosuccinic anhydride is typically achieved through a two-step process involving the acetylation of mercaptosuccinic acid followed by cyclization to form the anhydride.[2] While detailed industrial-scale protocols may vary, a general laboratory-scale synthesis can be adapted from standard organic chemistry procedures for anhydride formation.
Experimental Protocol: Synthesis from Succinic Acid
A common method for preparing succinic anhydride, a related compound, involves heating succinic acid with a dehydrating agent like acetic anhydride or acetyl chloride.[8][9][10] A similar principle is applied for S-Acetylmercaptosuccinic anhydride, starting with mercaptosuccinic acid.
Materials:
-
Mercaptosuccinic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ether (for washing)
-
Calcium chloride drying tube
Procedure:
-
To a 100 mL round-bottom flask, add 15 g of mercaptosuccinic acid followed by 25 g of acetic anhydride.[9]
-
Equip the flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.[9]
-
Gently heat the mixture using a steam bath or heating mantle while stirring.[9] The solid should dissolve, resulting in a clear solution.[9]
-
Continue heating under reflux for an additional 30 minutes to ensure the reaction goes to completion.[9][10]
-
Allow the reaction mixture to cool to room temperature, during which crystals of S-Acetylmercaptosuccinic anhydride should form.[9]
-
To maximize crystallization, place the flask in an ice bath.[9][10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of cold ether and allow them to air dry.[9]
Applications in Bioconjugation and Drug Development
S-Acetylmercaptosuccinic anhydride is a key reagent in several areas of research and development:
-
Protein Modification and Thiolation: It is primarily used to introduce protected thiol groups onto proteins and other biomolecules.[2] This allows for the study of protein interactions and stability.[2]
-
Drug Delivery Systems: By modifying carrier molecules, SAMSA can enhance their mucoadhesive and permeation properties, which is advantageous for oral drug delivery.[2] For instance, thiolated cellulose derivatives synthesized using SAMSA have shown a 9.6-fold increase in mucoadhesion on porcine intestinal mucosa compared to their non-thiolated counterparts.[2]
-
Biosensor Development: SAMSA is utilized in the fabrication of biosensors. For example, it has been used to create a thiol-linked antibody for the detection of the pancreatic cancer biomarker Glypican-1 on a gold biosensor surface.[2]
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, helping to improve properties like solubility and bioavailability.[11][12]
-
Polymer Chemistry: SAMSA is used to modify polymers to tailor their material properties for various industrial applications.[11]
Experimental Protocol: Thiolation of Proteins
The following is a general protocol for the thiolation of proteins using S-Acetylmercaptosuccinic anhydride, followed by deacetylation to expose the free thiol group.
Materials:
-
S-Acetylmercaptosuccinic anhydride (SAMSA)
-
Target protein
-
Mild alkaline buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.5)
-
Hydroxylamine solution (0.5 M, pH 7.0)
-
Dialysis tubing or anion-exchange chromatography column
-
Ellman's reagent (DTNB) for thiol quantification
-
Spectrophotometer
Procedure:
-
Reaction: Dissolve SAMSA in the mild alkaline buffer.[2] Add this solution to the protein solution at a molar ratio of 10:1 (SAMSA:protein).[2] Incubate the reaction mixture for 1-2 hours at 25°C.[2]
-
Purification: Remove unreacted SAMSA from the modified protein using dialysis against the reaction buffer or by anion-exchange chromatography.[2]
-
Deacetylation: To liberate the free thiol groups, treat the S-acetylated protein with 0.5 M hydroxylamine at pH 7.0.[2]
-
Validation: Quantify the number of incorporated thiol groups using Ellman's assay.[2] This involves measuring the absorbance at 412 nm after reacting the thiolated protein with DTNB.[2]
Reaction Mechanism and Workflow
The fundamental reaction of S-Acetylmercaptosuccinic anhydride with a primary amine on a protein is a nucleophilic acyl substitution.
Caption: Reaction of SAMSA with a primary amine.
The overall experimental workflow for protein thiolation can be visualized as a series of sequential steps.
Caption: Experimental workflow for protein thiolation.
Safety Information
S-Acetylmercaptosuccinic anhydride is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][3] It should be stored in a well-ventilated place at 2-8°C.[1][3][6] For detailed safety information, refer to the Safety Data Sheet (SDS).[13]
References
- 1. S-乙酰巯基丁二酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. S-Acetylmercaptosuccinic anhydride | 6953-60-2 | Benchchem [benchchem.com]
- 3. S-Acetylmercaptosuccinic anhydride 96 6953-60-2 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. S-acetylmercaptosuccinic anhydride | C6H6O4S | CID 97914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S-Acetylmercaptosuccinic anhydride 96 6953-60-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - preparation of succinic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. covethouse.eu [covethouse.eu]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
